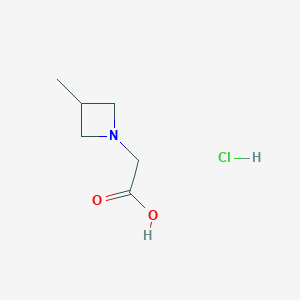

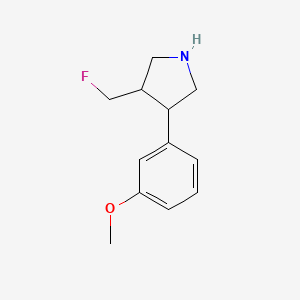

1-(3-Chloropyrazin-2-yl)-4-ethoxypyrrolidin-3-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as “1-(3-Chloropyrazin-2-yl)ethanone”, involves aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Molecular Structure Analysis

The molecular structure of “1-(3-Chloropyrazin-2-yl)ethanone” includes a pyrrole ring and a pyrazine ring . The molecular formula is C6H5ClN2O, and the molecular weight is 156.57000 .

Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as “1-(3-Chloropyrazin-2-yl)ethanone”, include aminodehalogenation reactions with variously substituted benzylamines .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Chloropyrazin-2-yl)ethanone” include a density of 1.312g/cm3, a boiling point of 211.396ºC at 760 mmHg, and a flash point of 81.65ºC .

Applications De Recherche Scientifique

Fluorescent Sensors and Detection Methods

One notable application involves the use of pyrazoline and pyrazole derivatives as fluorescent sensors. These compounds exhibit significant selectivity and sensitivity towards metal ions, such as zinc, showcasing their potential in chemical detection and environmental monitoring. For instance, a novel pyrazoline derivative was synthesized for the selective determination of Zn^2+ ions, highlighting the compound's utility in enhancing fluorescent signals in the presence of specific ions (Gong et al., 2011).

Advanced Synthesis Techniques

The synthesis of complex heterocyclic compounds is a significant application area. Methods have been developed for creating pyrazinyl-imidazo[1,2-a]pyridines, showcasing the versatility of these compounds in synthesizing novel heterocycles. These methodologies highlight the compound's role in facilitating the synthesis of potentially biologically active molecules, with applications ranging from pharmaceuticals to agrochemicals (Collins Michael Raymond et al., 2010).

Material Science and Chemistry

In material science, these compounds are used in the development of new materials with desirable properties such as enhanced stability, conductivity, or specific reactivity. The synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles study, for instance, delves into the structural and chemical properties of these compounds, indicating their potential in creating materials with tailored properties for various applications (Fedotov et al., 2022).

Biological and Pharmacological Potential

Research on the biological and pharmacological potential of these compounds is another area of focus. The design, synthesis, and evaluation of pyrazolines based thiazolidin-4-one derivatives, for instance, delve into their properties regarding cancer and HIV treatment. These studies underscore the compounds' role in the discovery and development of new therapeutic agents, highlighting their potential in addressing significant health challenges (Patel et al., 2013).

Mécanisme D'action

Target of Action

Compounds with a similar pyrrolopyrazine scaffold have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives interact with their targets to induce a variety of biological responses .

Biochemical Pathways

Pyrrolopyrazine derivatives have been shown to impact a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have been shown to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(3-chloropyrazin-2-yl)-4-ethoxypyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O2/c1-2-16-8-6-14(5-7(8)15)10-9(11)12-3-4-13-10/h3-4,7-8,15H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXJSJWUOSXCNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

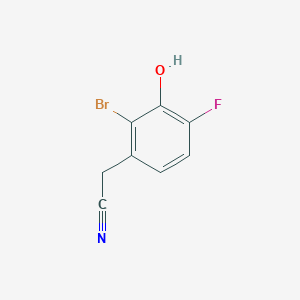

CCOC1CN(CC1O)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}propanoate](/img/structure/B1477962.png)